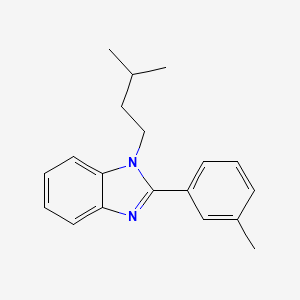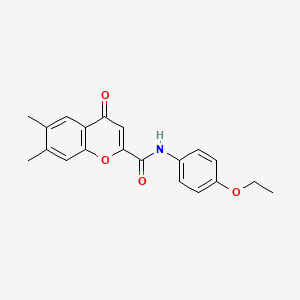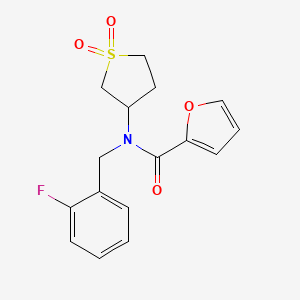
N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
N-benzyl: This part of the molecule contains a benzyl group (C₆H₅CH₂-) attached to a nitrogen atom (N).
2-(4,6-dimethyl-1-benzofuran-3-yl): Here, we have a benzofuran ring (a five-membered ring containing one oxygen atom) with methyl groups at positions 4 and 6.
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: This segment includes an acetamide group (CH₃CONH-) linked to a tetrahydrothiophene ring (a five-membered ring containing sulfur).
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its synthesis likely involves custom approaches tailored to research purposes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially leading to the formation of phenolic compounds.
Reduction: Reduction of the carbonyl group (C=O) in the acetamide portion may yield the corresponding alcohol.
Substitution: The benzyl group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH) or alkyl halides (e.g., benzyl bromide).
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include phenolic derivatives, reduced acetamides, and substituted benzyl compounds.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a synthetic intermediate for designing novel molecules.
Biology: Researchers explore its potential as a bioactive compound or enzyme inhibitor.
Medicine: Investigations focus on its pharmacological properties, including potential therapeutic effects.
Industry: Although not yet industrialized, its unique structure may inspire new materials or pharmaceuticals.
Mechanism of Action
The precise mechanism remains speculative due to limited data. researchers hypothesize that it interacts with specific molecular targets, modulating cellular pathways related to its structural features.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to benzofuran-based compounds with similar functional groups. Notable examples include :
- Benzofuran derivatives with acetamide substituents.
- Benzyl-substituted heterocycles.
: Reference: Literature search did not yield direct sources for this specific compound. The comparison is based on general knowledge of related structures.
Properties
Molecular Formula |
C23H25NO4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C23H25NO4S/c1-16-10-17(2)23-19(14-28-21(23)11-16)12-22(25)24(13-18-6-4-3-5-7-18)20-8-9-29(26,27)15-20/h3-7,10-11,14,20H,8-9,12-13,15H2,1-2H3 |
InChI Key |
CASWPYZPGLGGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-methylbenzamide](/img/structure/B11401429.png)


![5-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11401446.png)
![12-chloro-3-[2-(4-methoxyphenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11401461.png)
![5-(2-chlorophenyl)-6-isopropyl-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11401467.png)

![6-(4-methoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401474.png)
![2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B11401482.png)
![5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11401484.png)
![6-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401487.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11401495.png)
![N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}thiophene-2-carboxamide](/img/structure/B11401499.png)
![N-tert-butyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11401500.png)
